Cas no 2287311-53-7 ([3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine)
[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine Chemical and Physical Properties
Names and Identifiers
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- [3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- 2287311-53-7
- EN300-6760566
- [3-(2-fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methanamine
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- Inchi: 1S/C13H16FN/c1-9-3-2-4-10(11(9)14)13-5-12(6-13,7-13)8-15/h2-4H,5-8,15H2,1H3
- InChI Key: IDEONLZDBOSSAO-UHFFFAOYSA-N
- SMILES: FC1C(C)=CC=CC=1C12CC(CN)(C1)C2
Computed Properties
- Exact Mass: 205.126677677g/mol
- Monoisotopic Mass: 205.126677677g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 26Ų
[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6760566-0.05g |
[3-(2-fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methanamine |
2287311-53-7 | 95.0% | 0.05g |
$2079.0 | 2025-03-13 | |
| Enamine | EN300-6760566-0.1g |
[3-(2-fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methanamine |
2287311-53-7 | 95.0% | 0.1g |
$2178.0 | 2025-03-13 | |
| Enamine | EN300-6760566-0.25g |
[3-(2-fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methanamine |
2287311-53-7 | 95.0% | 0.25g |
$2277.0 | 2025-03-13 | |
| Enamine | EN300-6760566-0.5g |
[3-(2-fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methanamine |
2287311-53-7 | 95.0% | 0.5g |
$2376.0 | 2025-03-13 | |
| Enamine | EN300-6760566-1.0g |
[3-(2-fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methanamine |
2287311-53-7 | 95.0% | 1.0g |
$2475.0 | 2025-03-13 | |
| Enamine | EN300-6760566-2.5g |
[3-(2-fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methanamine |
2287311-53-7 | 95.0% | 2.5g |
$4851.0 | 2025-03-13 | |
| Enamine | EN300-6760566-5.0g |
[3-(2-fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methanamine |
2287311-53-7 | 95.0% | 5.0g |
$7178.0 | 2025-03-13 | |
| Enamine | EN300-6760566-10.0g |
[3-(2-fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methanamine |
2287311-53-7 | 95.0% | 10.0g |
$10643.0 | 2025-03-13 |
[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on [3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
Compound CAS No. 2287311-53-7: [3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
The compound with CAS No. 2287311-53-7, known as [3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique bicyclic structure, which includes a bicyclo[1.1.1]pentane framework, and its substitution pattern, featuring a 2-fluoro-3-methylphenyl group and a methanamine moiety.
Bicyclo[1.1.1]pentane is a highly strained bicyclic structure that imparts rigidity to the molecule, which can be advantageous in drug design for improving bioavailability and stability. The presence of the fluorine atom at the 2-position of the phenyl ring introduces electronic effects that can influence the compound's reactivity and selectivity in various chemical reactions. Additionally, the methyl group at the 3-position of the phenyl ring contributes to steric effects, which can play a crucial role in molecular interactions.
Recent studies have highlighted the potential of this compound in medicinal chemistry, particularly in the development of small molecule inhibitors targeting specific protein-protein interactions (PPIs). The combination of its rigid bicyclic structure and electron-withdrawing fluorine substituent makes it an ideal candidate for modulating enzyme activity or disrupting harmful cellular pathways. For instance, researchers have explored its ability to inhibit kinases involved in cancer progression, demonstrating promising results in preclinical models.
The synthesis of [3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves a multi-step process that typically begins with the preparation of the bicyclo[1.1.1]pentane core. This is followed by nucleophilic substitution or coupling reactions to introduce the phenyl group and methanamine moiety. The use of advanced catalytic methods, such as palladium-catalyzed cross-coupling reactions, has significantly improved the efficiency and yield of these syntheses.
In terms of applications, this compound has shown potential in drug delivery systems due to its ability to enhance solubility and permeability of hydrophobic drugs when incorporated into lipid nanoparticles or micelles. Its unique structure also makes it a valuable building block for constructing more complex molecules with enhanced pharmacokinetic properties.
From an environmental standpoint, studies have been conducted to assess the biodegradability and ecotoxicity of this compound. Initial findings suggest that it exhibits moderate biodegradation under aerobic conditions, with minimal toxicity to aquatic organisms at concentrations relevant to industrial discharges.
Looking ahead, ongoing research is focused on optimizing the synthesis of this compound to reduce production costs and improve scalability for large-scale manufacturing. Additionally, efforts are being made to explore its utility in bioconjugate chemistry, where it could serve as a linker or spacer in antibody-drug conjugates (ADCs) or other targeted therapies.
In conclusion, [3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine represents a versatile platform for advancing chemical innovation across multiple disciplines. Its unique structural features and promising biological profiles position it as a valuable asset in both academic research and industrial applications.
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